氯二溴乙醛

描述

Chlorodibromoacetaldehyde is not directly mentioned in the provided papers; however, the related compound chloroacetaldehyde is extensively studied. Chloroacetaldehyde is a metabolite of several industrial chemicals and pharmaceuticals, such as vinyl chloride and cyclophosphamide, and has been shown to have mutagenic and toxic effects . It is also a reactive compound that can form stable intermediates and adducts with biological molecules .

Synthesis Analysis

Chloroacetaldehyde has been identified as a urinary metabolite of cyclophosphamide in rats, indicating its formation during metabolic processes . Additionally, trichloroacetaldehyde, a related compound, can be carbonylated in concentrated sulfuric acid to produce dioxolanones, demonstrating a method of synthesizing derivatives of chloroacetaldehyde .

Molecular Structure Analysis

The molecular structure of chloroacetaldehyde reaction products has been elucidated using PMR spectroscopy, which revealed the formation of a -CH2CH/OH/- bridge between nitrogen atoms in nucleosides . The structure of trichloroacetaldehyde modified oligonucleotides has also been characterized using HPLC, MS, and NMR spectroscopy .

Chemical Reactions Analysis

Chloroacetaldehyde reacts with nucleosides to form stable intermediates and etheno derivatives, which can further undergo dehydration . It also forms interstrand cross-links in DNA, which can be detected by changes in ethidium bromide fluorescence . The compound has been shown to inhibit DNA synthesis in animal cells and to induce errors during in vitro DNA synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetaldehyde are inferred from its reactivity and stability. It forms relatively stable hydrated etheno derivatives under physiological conditions, which then slowly convert to ethenocytosine and ethenoadenine . The reactivity of nucleoside residues is suppressed in double-stranded polymers compared to single-stranded ones . Chloroacetaldehyde is also a potent inhibitor of DNA synthesis, affecting the average chain length of DNA made in its presence .

科学研究应用

. 因此,了解其在饮用水系统中的稳定性和行为至关重要。

水和废水处理中的吸附剂

氯二溴乙醛可能被用作水和废水处理中的吸附剂。 研究人员已经探索了用于可持续应用的低成本吸附剂,这种化合物可能在去除水溶液中的污染物方面发挥作用 .

材料开发:陶瓷和航空航天

含有溴化合物的陶瓷,包括氯二溴乙醛,因其能够承受极端温度和恶劣条件,在航空航天和国防领域得到应用。 这些材料非常适合用作隔热罩和保护涂层等组件 .

非对映异构体合成

最近的研究重点介绍了光学活性2,2'-二溴-6,6'-二碘-1,1'-联苯的合成,它是功能化非对映异构体的先驱。该化合物具有两个C—Br键和两个C—I键。 它可以选择性地进一步形成各种功能,包括羧化、硼化、氧化和膦化,从而得到一系列功能化的轴向手性联苯 .

杀菌应用

虽然没有得到广泛的研究,但氯二溴乙醛作为杀菌剂的潜力值得研究。 其快速的化学分解和抗菌活性使其成为工业过程中细菌控制应用的有趣候选者,例如玉米转化为乙醇的发酵 .

作用机制

Target of Action

The primary targets of Chlorodibromoacetaldehyde are currently unknown. The compound’s interaction with its targets is a crucial aspect of its mechanism of action . The identification of these targets would provide valuable insights into the compound’s therapeutic potential .

Mode of Action

Understanding the compound’s interaction with its targets and the resulting changes is essential for elucidating its mechanism of action . This involves studying how the compound binds to its targets and the subsequent effects of this binding .

Biochemical Pathways

The compound likely interacts with various biochemical pathways, leading to downstream effects . These effects could include alterations in metabolic processes, changes in cell signaling, or modifications to gene expression .

Pharmacokinetics

These properties significantly impact the compound’s bioavailability . Understanding the pharmacokinetics of Chlorodibromoacetaldehyde would provide insights into how the compound is processed in the body and how these processes affect its therapeutic efficacy .

Result of Action

The molecular and cellular effects of Chlorodibromoacetaldehyde’s action are currently unknown. These effects could include changes in cellular function, alterations in molecular pathways, or modifications to gene expression . Understanding these effects is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .

Action Environment

The action of Chlorodibromoacetaldehyde is likely influenced by various environmental factors. These factors could include pH, temperature, and the presence of other molecules . For instance, the compound’s stability and efficacy could be affected by changes in pH or temperature . Understanding how these environmental factors influence the action of Chlorodibromoacetaldehyde could provide valuable insights into optimizing its use and improving its therapeutic efficacy.

属性

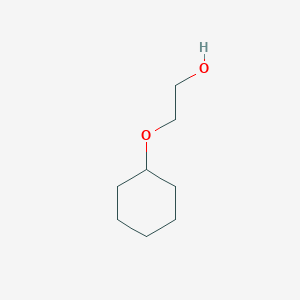

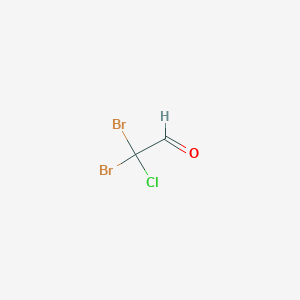

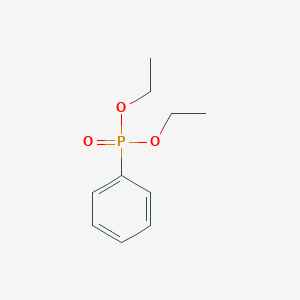

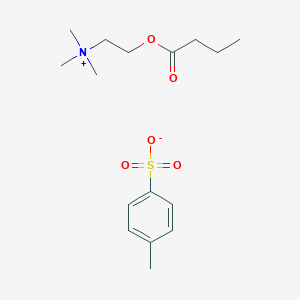

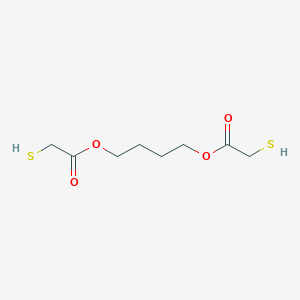

IUPAC Name |

2,2-dibromo-2-chloroacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2ClO/c3-2(4,5)1-6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWAQPWRFZOPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(Cl)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021531 | |

| Record name | Chlorodibromoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64316-11-6 | |

| Record name | Acetaldehyde, 2,2-dibromo-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064316116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is notable about the polymerization of chlorodibromoacetaldehyde according to the research?

A1: The research paper states that chlorodibromoacetaldehyde, when polymerized, yields polymers that are completely insoluble. [] Furthermore, the resulting polymers are seemingly isotactic in nature. [] This suggests a high degree of structural regularity within the polymer chains formed.

Q2: The tribromomethyl group of bromal is mentioned as being significant. How does the side group of chlorodibromoacetaldehyde compare?

A2: The research highlights that bromal's tribromomethyl group is the largest successfully polymerized to date. [] While not explicitly stated, the successful polymerization of chlorodibromoacetaldehyde implies its dichlorobromomethyl side group, though smaller, still presents a significant steric challenge in polymerization. This characteristic likely contributes to the observed insolubility of the resulting polymer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thulium chloride heptahydrate [MI]](/img/structure/B156337.png)